molecular formula C11H17O6P B14662414 Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 50392-57-9

Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B14662414
CAS No.: 50392-57-9
M. Wt: 276.22 g/mol
InChI Key: ADLUBHXETFDTGF-UHFFFAOYSA-N
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Description

Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound that belongs to the class of α-hydroxyphosphonates. These compounds are known for their potential biological activities, including enzyme inhibition, antibiotic, antifungal, antioxidant, anticancer, anti-HIV, and anti-inflammatory effects .

Preparation Methods

Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate can be synthesized through the Pudovik reaction, which involves the addition of dialkyl phosphites to substituted benzaldehydes. The reaction typically requires a base catalyst and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: Its enzyme inhibitory properties make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is similar to other α-hydroxyphosphonates, such as:

Properties

CAS No.

50392-57-9

Molecular Formula

C11H17O6P

Molecular Weight

276.22 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-dimethoxyphosphorylmethanol

InChI

InChI=1S/C11H17O6P/c1-14-9-6-5-8(7-10(9)15-2)11(12)18(13,16-3)17-4/h5-7,11-12H,1-4H3

InChI Key

ADLUBHXETFDTGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(O)P(=O)(OC)OC)OC

Origin of Product

United States

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